molecular formula C7H12N4OS B1527468 4-amino-5-(oxan-2-yl)-4H-1,2,4-triazole-3-thiol CAS No. 1250977-49-1

4-amino-5-(oxan-2-yl)-4H-1,2,4-triazole-3-thiol

Cat. No. B1527468
CAS RN: 1250977-49-1
M. Wt: 200.26 g/mol
InChI Key: MWVBDKNTIWQHSU-UHFFFAOYSA-N
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Description

4-amino-5-(oxan-2-yl)-4H-1,2,4-triazole-3-thiol, more commonly referred to as 4AOT, is a thiol-containing small molecule that has recently gained attention for its potential applications in the areas of medicinal chemistry, biochemistry, and pharmacology. 4AOT is a derivative of the 1,2,4-triazole class of compounds, which are known for their ability to interact with biological systems and have been studied for their potential medicinal and therapeutic effects.

Scientific Research Applications

  • Antimicrobial Activities : Research by Bayrak et al. (2009) discusses the synthesis of derivatives of 4-amino-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol, demonstrating good or moderate antimicrobial activity in all screened compounds (Bayrak et al., 2009).

  • Corrosion Inhibition : A study by Chauhan et al. (2019) focused on 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol as a novel corrosion inhibitor for copper, demonstrating high corrosion inhibition efficiency in a saline environment (Chauhan et al., 2019).

  • Biological Activity in Drug Synthesis : Ferrini et al. (2015) used 5-amino-1,2,3-triazole-4-carboxylic acid, a structurally similar compound, for the preparation of peptidomimetics and biologically active compounds based on the triazole scaffold, showing potential in drug synthesis (Ferrini et al., 2015).

  • Anti-inflammatory, Antifungal, and Anticancer Activities : Fedotov and Hotsulia (2021) synthesized S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol and identified the potential for further studies on their anti-inflammatory, antifungal, and anticancer properties (Fedotov & Hotsulia, 2021).

  • Antileishmanial Activity : Süleymanoğlu et al. (2017) investigated the antileishmanial activity of 4-amino-1,2,4-triazole derivatives, finding significant activity against Leishmania infantum (Süleymanoğlu et al., 2017).

  • Antioxidant and Analgesic Activities : Karrouchi et al. (2016) synthesized Schiff bases of 4-amino-1,2,4-triazole derivatives containing a pyrazole moiety and found them to exhibit significant antioxidant and analgesic properties (Karrouchi et al., 2016).

properties

IUPAC Name

4-amino-3-(oxan-2-yl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4OS/c8-11-6(9-10-7(11)13)5-3-1-2-4-12-5/h5H,1-4,8H2,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWVBDKNTIWQHSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)C2=NNC(=S)N2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001139244
Record name 3H-1,2,4-Triazole-3-thione, 4-amino-2,4-dihydro-5-(tetrahydro-2H-pyran-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001139244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-5-(oxan-2-yl)-4H-1,2,4-triazole-3-thiol

CAS RN

1250977-49-1
Record name 3H-1,2,4-Triazole-3-thione, 4-amino-2,4-dihydro-5-(tetrahydro-2H-pyran-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1250977-49-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3H-1,2,4-Triazole-3-thione, 4-amino-2,4-dihydro-5-(tetrahydro-2H-pyran-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001139244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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